molecular formula C67H62N8Na4O14S3 B072065 Methyl purple CAS No. 1340-02-9

Methyl purple

Cat. No. B072065
CAS RN: 1340-02-9
M. Wt: 1391.4 g/mol
InChI Key: CNJVTYXLOYTWPD-UHFFFAOYSA-J
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Description

1. Introduction Methyl purple is a quinone-imide redox dye, noted for its exceptional sensitivity in monitoring photosystem I turnover in chloroplasts. This compound has potential applications in the study of photosynthetic electron transfer and bioenergetics (Graan, Ort, & Prince, 1985).

2. Synthesis Analysis A detailed synthesis process of methyl purple has been established. This involves understanding the molar absorption coefficients of its anionic and protonated forms and determining its oxidation-reduction midpoint potential over a wide pH range (Graan, Ort, & Prince, 1985).

3. Molecular Structure Analysis While specific studies on the molecular structure of methyl purple are limited, its synthesis involves creating a structure sensitive to redox changes, crucial for its application in photosynthesis research (Graan, Ort, & Prince, 1985).

4. Chemical Reactions and Properties Methyl purple's properties as a redox dye make it particularly useful for studying electron transfer processes. Its behavior in various pH conditions and its redox potential are critical aspects (Graan, Ort, & Prince, 1985).

5. Physical Properties Analysis The physical properties of methyl purple, particularly its absorption characteristics in visible light, are essential for its use as a photosynthetic activity monitor. These include its specific molar absorption coefficients and the impact of pH on its visible absorption spectrum (Graan, Ort, & Prince, 1985).

6. Chemical Properties Analysis Methyl purple's chemical properties, especially its sensitivity to redox changes, make it a valuable tool in photosynthetic research. The compound's reactivity and stability across different pH levels play a significant role in its applications (Graan, Ort, & Prince, 1985).

Scientific Research Applications

Photosynthetic Electron Transfer Studies

Methyl purple has been highlighted as an exceptionally sensitive monitor of photosystem I activity in chloroplasts, offering significant implications for studies in photosynthetic electron transfer and bioenergetics. Its sensitivity to redox changes allows for a deeper understanding of the photosynthetic processes, with detailed synthesis procedures and the determination of physical properties such as molar absorption coefficients and oxidation-reduction midpoint potentials over a range of pH values provided for further research utilization (Graan, Ort, & Prince, 1985).

Molecular Dynamics and Protein Studies

Methyl purple's utility extends beyond photosynthesis research into molecular dynamics, particularly in the study of protein behaviors. For example, its role in neutron scattering experiments to elucidate the dynamics of methyl group rotations in proteins offers direct evidence of molecular movement, contributing significantly to our understanding of protein structure and function (Wood et al., 2010).

Chromogenic Substrate Development

The development of 'methyl purple'-β-galactoside as a chromogenic substrate for β-galactosidase illustrates methyl purple's application in biochemistry. This substrate exhibits a significant color shift upon enzymatic hydrolysis, demonstrating its potential for visualizing enzyme activity in various biological and clinical research applications (CoreyPaul, 1993).

Electromaterials Science

In the field of electromaterials, methyl purple has been used to explore electrochromicity. The incorporation of methyl purple into layered films with Prussian Blue and Nafion demonstrates a new approach to achieving polychromicity, including a purple color state. This research opens avenues for developing advanced materials for electronic displays and devices (Mortimer, 1991).

Environmental Chemistry and Water Treatment

Methyl purple's role extends to environmental chemistry, where it serves as a model compound in studies investigating the photochemical removal of organic dyes from wastewater. This research contributes to developing efficient and sustainable methods for water treatment, highlighting the compound's significance in addressing environmental pollution (Mais et al., 2020).

Safety And Hazards

Methyl purple may cause slight irritation to the eyes and skin . Inhalation is not expected to require first aid, but if necessary, one should be moved to fresh air . In case of ingestion, dilution with water or milk is recommended . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Methyl purple has various applications in fields like aquaculture, boiler water, cooling water, groundwater, industrial wastewater, membrane protection, municipal water, potable water, pre-treatment, primary treatment, QA/QC lab, recreation/pool, secondary treatment, source water, steam cycle, and tertiary treatment . Its future directions could involve further exploration of these applications and potential new uses.

properties

IUPAC Name

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJVTYXLOYTWPD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H62N8Na4O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Available as aqueous indicator solution; [MSDSonline]
Record name Methyl purple
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Product Name

Methyl purple

CAS RN

1340-02-9
Record name Methyl purple
Source ChemIDplus
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